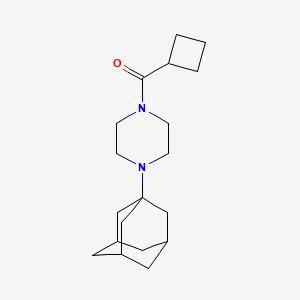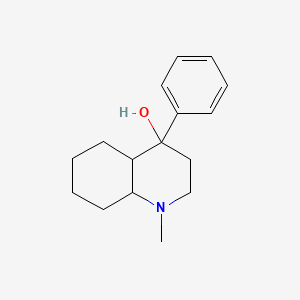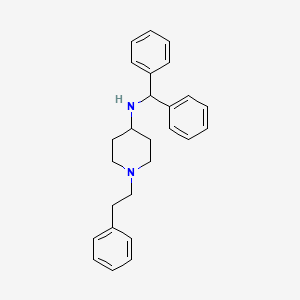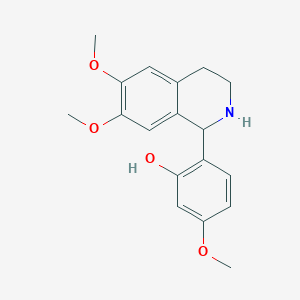
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine, also known as ACBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise as a tool for investigating various biological processes and mechanisms. In
作用機序
The mechanism of action of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to the dopamine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By binding to these transporters, this compound may enhance the activity of these neurotransmitters and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, enhance cognitive function, and produce anxiolytic effects. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on behavior and cognition.
実験室実験の利点と制限
One of the main advantages of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine is its versatility as a research tool. It can be used to investigate various biological processes and mechanisms, and it has potential applications in multiple fields of research. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it may produce non-specific effects that can complicate data interpretation. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to establish consistent results.
将来の方向性
There are several future directions that could be pursued in the study of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine. One direction is to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to develop new derivatives of this compound that have improved selectivity and efficacy. Finally, this compound could be used to investigate the mechanisms of action of various psychoactive drugs and to develop new drugs with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a tool for investigating various biological processes and mechanisms. Its versatility and potential applications in multiple fields of research make it an attractive compound for scientific investigation. While there are some limitations to its use in lab experiments, there are also many future directions that could be pursued in the study of this compound.
合成法
The synthesis of 1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine involves a two-step process that begins with the reaction of adamantylamine with cyclobutanecarboxylic acid to form an intermediate product. This intermediate product is then treated with piperazine to yield the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
1-(1-adamantyl)-4-(cyclobutylcarbonyl)piperazine has been used in various scientific research studies as a tool for investigating different biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and drug discovery. This compound has been used to study the effects of various drugs on the central nervous system, including the dopamine and serotonin systems. It has also been used to investigate the mechanisms of action of different drugs and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-18(17-2-1-3-17)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOZCZSIDLJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)
![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)

![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)



![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)